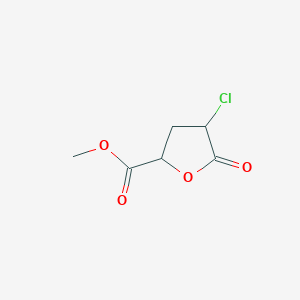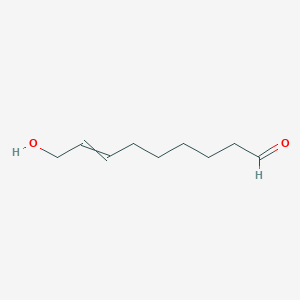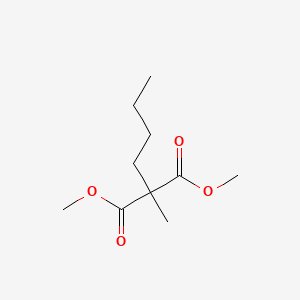
Dimethyl butyl(methyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl butyl(methyl)propanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This compound, specifically, is a derivative of propanedioic acid, where the hydrogen atoms are replaced by butyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl butyl(methyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, forming a new carbon-carbon bond. This reaction is typically carried out under basic conditions using sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound often involves the esterification of propanedioic acid with butanol and methanol in the presence of an acid catalyst. The reaction is typically conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Chemical Reactions Analysis
Types of Reactions
Dimethyl butyl(methyl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium ethoxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Alkylated esters.
Scientific Research Applications
Dimethyl butyl(methyl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism by which dimethyl butyl(methyl)propanedioate exerts its effects involves its interaction with various molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of alcohols and carboxylic acids. These products can then participate in further biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Malonic acid
Comparison
Dimethyl butyl(methyl)propanedioate is unique due to the presence of both butyl and methyl groups, which influence its physical and chemical properties. Compared to dimethyl malonate and diethyl malonate, it has a higher molecular weight and different solubility characteristics. These differences can affect its reactivity and applications in various fields .
Properties
CAS No. |
88253-94-5 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
dimethyl 2-butyl-2-methylpropanedioate |
InChI |
InChI=1S/C10H18O4/c1-5-6-7-10(2,8(11)13-3)9(12)14-4/h5-7H2,1-4H3 |
InChI Key |
QDQFYIDHQPASKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


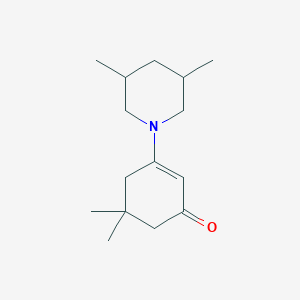
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)

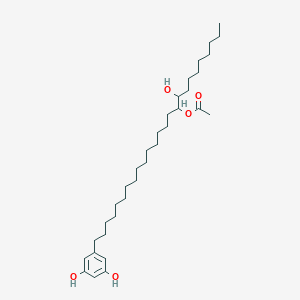
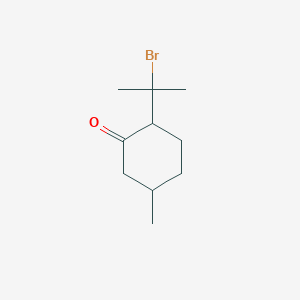
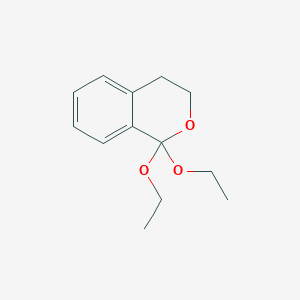
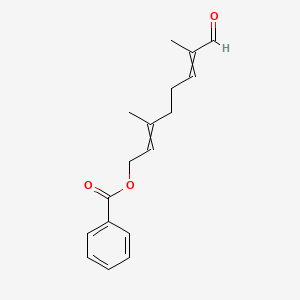
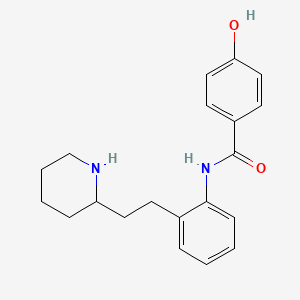
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
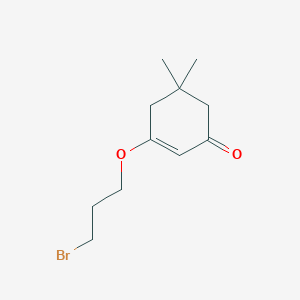
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
